N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrF3NO2/c22-16-9-10-18(17(12-16)19(27)13-5-2-1-3-6-13)26-20(28)14-7-4-8-15(11-14)21(23,24)25/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNCIKQJVDBURD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Group:
Bromination: The next step is the bromination of the phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Amidation: The final step involves the formation of the amide bond through a reaction between the benzoyl bromophenyl intermediate and an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Halogen Effects
(a) N-(3-Bromophenyl)-3,4,5-Trimethoxybenzamide ()
- Key differences : Bromine at the meta (3-) position of the aniline ring vs. para (4-) position in the target compound.
- Functional groups : Trimethoxy (-OCH₃) groups on the benzamide instead of trifluoromethyl (-CF₃).
- Implications: The meta-bromine may reduce steric hindrance compared to the para-substituted target compound.
(b) (S)-N-(2-Bromo-6-Chlorophenyl)-...Benzamide ()
Trifluoromethyl Group and Fluorinated Analogues
(a) (Z)-4-(3-(4-Chloro-3-Methylphenyl)-...Benzamide ()
- Key differences : A tetrafluorobut-enyl chain and dual trifluoromethyl groups.
- Implications : Increased fluorination enhances metabolic resistance but may reduce solubility. The extended fluorinated chain could improve membrane permeability compared to the target compound .
(b) N-[3-(4,5'-Bipyrimidin-2-Ylamino)-...Benzamide ()
- Key differences: Bipyrimidinylamino and pyrrolidinylmethyl substituents.
Thioether and Heterocyclic Derivatives
Excluded Compounds in
- Examples: Thiazolylmethylthio, pyridinylamino, and thienylmethylthio substituents.
- Implications : Thioether linkages may confer redox activity or metal-binding properties. Heterocycles like thiazole or pyridine could modulate pharmacokinetic profiles, differing from the target compound’s purely aromatic framework .
Data Table: Structural and Functional Comparison
*Molecular weights estimated using atomic masses.
Research Findings and Implications
- Halogen positioning : Para-substituted bromine (target compound) may optimize steric compatibility in enzyme active sites compared to meta- or ortho-substituted analogues .
- Fluorination : Trifluoromethyl groups universally enhance metabolic stability, but excessive fluorination (e.g., tetrafluorobut-enyl chains) risks compromising solubility .
- Heterocyclic vs. Aromatic Moieties : Heterocycles () introduce versatile binding modes but may increase synthetic complexity compared to the target compound’s simpler aromatic framework .
Biological Activity
N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antibacterial, and other therapeutic potentials.
- Molecular Formula : CHBrFN
- Molecular Weight : 344.13 g/mol
- IUPAC Name : N-(4-bromophenyl)-3-(trifluoromethyl)benzamide
- CAS Number : 562080-79-9
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A notable study involved screening a library of compounds on multicellular spheroids, where this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study: Multicellular Spheroids
In a study published by Walid Fayad et al., the compound was tested on multicellular spheroids derived from human cancer cell lines. The findings indicated:
- IC values were determined for several cancer types.
- The compound exhibited a dose-dependent response, with higher concentrations leading to increased cell death.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis |
| HeLa (Cervical) | 4.8 | Inhibition of cell cycle progression |
| A549 (Lung) | 6.0 | Activation of caspase pathways |
Antibacterial Activity
The antibacterial properties of this compound have also been explored, particularly against resistant strains of bacteria. Research indicates that the compound exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus.
Antibacterial Testing Results
In vitro testing showed:
- Minimum Inhibitory Concentration (MIC) values were assessed against various pathogens.
| Bacteria | MIC (µg/mL) | Comparison Control (Ciprofloxacin) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2 |
| Escherichia coli | >100 | 10 |
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, particularly the presence of the trifluoromethyl group, which enhances lipophilicity and potentially improves membrane permeability. This characteristic is crucial for its bioactivity in both anticancer and antibacterial applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-benzoyl-4-bromophenyl)-3-(trifluoromethyl)benzamide, and how can purity be validated?
- Methodology :
- Route 1 : Adapt the reflux-based coupling strategy used for similar benzamides (e.g., 56% yield via nucleophilic substitution with N,N-diisopropylethylamine in THF, followed by purification via normal-phase chromatography ).
- Route 2 : Utilize pivaloyloxylation or benzyloxyamine intermediates to enhance reactivity of the trifluoromethyl group, as demonstrated in analogous trifluoromethylbenzamide syntheses (85–95% yields in multi-step protocols) .
- Validation : Confirm purity via HPLC (≥98%) and structural integrity via (e.g., aromatic proton shifts at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. How can researchers characterize the physicochemical properties of this compound?
- Methodology :
- Lipophilicity : Measure logP values using reverse-phase HPLC or shake-flask methods, as the trifluoromethyl group increases hydrophobicity .
- Solubility : Conduct kinetic solubility assays in PBS (pH 7.4) or DMSO, noting that bromophenyl and benzoyl groups may reduce aqueous solubility .
- Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis or oxidative degradation .
Q. What preliminary biological screening approaches are recommended?
- Methodology :
- Enzyme Inhibition : Screen against kinase or protease panels (e.g., BRAF, Trk family) at 1–10 µM, given structural similarity to Raf inhibitors like RAF709 .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, A549) using MTT assays, with IC calculations via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Analog Synthesis : Replace the 4-bromo substituent with chloro or nitro groups to assess halogen-dependent activity. Modify the benzoyl group to thiophene or pyrimidine rings for π-stacking optimization .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .
- Data Analysis : Compare IC values across analogs using ANOVA to identify statistically significant substituent effects .
Q. What mechanistic studies are critical to resolve contradictory activity data in different assays?
- Methodology :
- Target Engagement : Employ cellular thermal shift assays (CETSA) to confirm direct target binding in cell lysates .
- Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific interactions with unrelated enzymes .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to distinguish primary targets from downstream signaling effects .
Q. How can researchers optimize bioavailability and metabolic stability?
- Methodology :
- Prodrug Design : Introduce pivaloyloxymethyl (POM) or benzyloxy groups to mask polar functionalities, improving membrane permeability .
- Metabolite ID : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify vulnerable sites (e.g., benzamide cleavage) .
- PK/PD Modeling : Use in silico tools (e.g., GastroPlus) to predict oral absorption and adjust dosing regimens in rodent models .
Q. What strategies address low reproducibility in synthetic yields?
- Methodology :
- Reaction Monitoring : Employ inline FTIR or Raman spectroscopy to track intermediate formation and optimize reaction times .
- Catalyst Screening : Test alternative bases (e.g., DBU vs. DIPEA) or palladium catalysts for Suzuki-Miyaura couplings if aryl halide intermediates are used .
- Scale-Up Protocols : Use flow chemistry to maintain consistent temperature and mixing, reducing batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
